![molecular formula C6H14OS B1231248 3-巯基-2-甲基戊醇 CAS No. 227456-27-1](/img/structure/B1231248.png)
3-巯基-2-甲基戊醇
描述
3-Mercapto-2-methylpentan-1-ol is a highly odorous mercaptan with an onion or leek-like aroma . It has a molecular formula of C6H14OS, an average mass of 134.240 Da, and a monoisotopic mass of 134.076538 Da .
Synthesis Analysis
3-Mercapto-2-methylpentan-1-ol is prepared by a highly diastereoselective aldol reaction using a chiral auxiliary process with further derivatization yielding the enantiopure compound . A formation pathway is proposed based on some isolation experiments and volatiles occurring in raw onions .Molecular Structure Analysis
The molecular structure of 3-Mercapto-2-methylpentan-1-ol is available as a 2D Mol file . It is also available as a computed 3D SD file .Chemical Reactions Analysis
3-Mercapto-2-methylpentan-1-ol was first detected in a complex thermally processed flavor and finally isolated from raw onions . The presence of this compound in raw onions was confirmed by synthesis and comparison of MS and chromatographic data .Physical And Chemical Properties Analysis
3-Mercapto-2-methylpentan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 205.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has a flash point of 77.8±22.6 °C and an index of refraction of 1.472 .科学研究应用
Flavor Enhancement in Food Products
3-Mercapto-2-methylpentan-1-ol is known for its key onion flavor, which is more concentrated in cooked onion and plays a significant role in the overall flavor of complex food matrices like gravies . Its ability to enhance savory flavors makes it a valuable component in the food industry, particularly in products where a rich, savory taste is desired.
Oral Sensory Research
Studies have shown that 3-Mercapto-2-methylpentan-1-ol can modulate the perception of basic tastes when present in oral solutions . This compound has been used to explore human sensitivity to flavors and the interaction between taste and aroma, providing insights into the development of more palatable food products.
Olfactory Perception Studies
The compound has been instrumental in understanding the specificity of human odorant receptors, particularly OR2M3, which is highly specific and narrowly tuned to detect 3-Mercapto-2-methylpentan-1-ol . This research has implications for the development of artificial noses and understanding human olfaction.
Food Aroma Analysis
As a potent key food odorant with a broth-like, slightly sweaty, and onion-like aroma, 3-Mercapto-2-methylpentan-1-ol is used in analytical chemistry to identify and quantify the presence of flavor compounds in various foods . This analysis helps in quality control and the creation of flavor profiles for food products.
作用机制
Target of Action
The primary target of 3-Mercapto-2-methylpentan-1-ol (3 M) is the human odorant receptor OR2M3 . This receptor is highly specific and narrowly tuned, responding exclusively to 3 M among the 190 key food odorants tested .
Mode of Action
3 M interacts with the OR2M3 receptor, activating it at submicromolar concentrations . This specificity suggests a modern human-specific, food-related function of OR2M3 in detecting this single onion key food odorant .
Biochemical Pathways
It’s known that 3 m is a key onion flavor (aroma) and has been found to impact the perception of basic tastes . For instance, it has been observed to enhance the savory intensity of monosodium glutamate .
Pharmacokinetics
It’s known that oral sensitivity to 3 m is lower than suggested by previous retronasal studies, but roughly consistent with concentrations in cooked allium varieties .
Result of Action
The activation of the OR2M3 receptor by 3 M results in the perception of a specific aroma, characterized as a broth-like, slightly sweaty, and onion-like . At low concentrations, it imparts a pleasant, meat-broth, sweaty, onion, and leek-like odor .
Action Environment
The action of 3 M is influenced by environmental factors. For instance, its impact on taste perception can be modulated by the context of the response. Furthermore, the savory enhancement was eliminated with nose-clips, suggesting that the effect is likely due to retronasal aroma rather than taste or mouthfeel .
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-3-sulfanylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNNYNSJFKZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870267 | |
Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; onion like aroma | |
Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
50.00 °C. @ 0.50 mm Hg | |
Record name | 3-Mercapto-2-methylpentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
Record name | 3-Mercapto-2-methylpentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-0.995 | |
Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-2-methylpentan-1-ol | |
CAS RN |
227456-27-1 | |
Record name | 3-Mercapto-2-methylpentan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-2-methylpentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercapto-2-methyl-pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Pentanol, 3-mercapto-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercapto-2-methylpentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?
A1: 3-Mercapto-2-methylpentan-1-ol is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []
Q2: How is 3-mercapto-2-methylpentan-1-ol formed in onions?
A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []
Q3: What makes 3-mercapto-2-methylpentan-1-ol unique in its interaction with human olfactory receptors compared to other similar compounds?
A3: Unlike many odorants that activate multiple olfactory receptors, 3-mercapto-2-methylpentan-1-ol shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []
Q4: How does the concentration of 3-mercapto-2-methylpentan-1-ol change during cooking?
A4: Studies show a significant increase in 3-mercapto-2-methylpentan-1-ol concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []
Q5: Beyond onions, are there other sources of 3-mercapto-2-methylpentan-1-ol in food?
A5: While most prominent in onions, 3-mercapto-2-methylpentan-1-ol is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.
Q6: What is the significance of 3-mercapto-2-methylpentan-1-ol in the context of food science and culinary arts?
A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []
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